![molecular formula C18H24N6O B2631228 3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide CAS No. 1396861-16-7](/img/structure/B2631228.png)
3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide
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Overview
Description
3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of N-(substituted pyrimidin-5-yl)amides and has shown promising results in various scientific studies.
Scientific Research Applications
Cancer Therapy and Tyrosine Kinase Inhibition
- Imatinib , commercially available as Gleevec , is a well-known therapeutic agent used to treat chronic myelogenic leukemia . It specifically targets an inactive Abelson tyrosine kinase domain, characteristic of this gene, through multiple hydrogen bonds and hydrophobic interactions . The compound’s ability to inhibit tyrosine kinases has made it a valuable tool in cancer research.
Derivatization Reagent for Carboxyl Groups on Peptides
- 1-(2-Pyrimidyl)piperazine (a derivative of the compound) serves as a derivatization reagent for carboxyl groups on peptides . This application is useful in spectrophotometric analysis of phosphopeptides.
Antiproliferative Activity Against Human Cancer Cell Lines
- Derivatives of the compound, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido [1,2-a]pyrimidin-4-one , have demonstrated in vitro antiproliferative activity against human cancer cell lines . This suggests potential as an anticancer drug candidate.
Synthesis of N-(Pyridin-2-yl)amides
- The compound can be used in the synthesis of N-(pyridin-2-yl)amides . These amides have diverse applications in medicinal chemistry and drug discovery.
Structural Studies and Crystallography
- Researchers have studied the crystal structure of the freebase form of Imatinib, revealing its extended conformation and infinite H-bonded chains through amide, amine, and pyrimidine groups . Such studies contribute to our understanding of molecular interactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases .
Mode of Action
It is known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of tyrosine kinases, which play a crucial role in many cellular processes, including cell growth and division .
Result of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases, which can lead to the inhibition of cell growth and division .
properties
IUPAC Name |
3-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14(2)11-17(25)22-15-12-20-18(21-13-15)24-9-7-23(8-10-24)16-5-3-4-6-19-16/h3-6,12-14H,7-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASESDWQFWGCBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)butanamide |
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